molecular formula C17H19N3O2S B2555299 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2097873-01-1

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2555299
CAS No.: 2097873-01-1
M. Wt: 329.42
InChI Key: HXWWAYDVEXAGMM-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has explored the antimicrobial properties of compounds related to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide. Studies have synthesized and characterized various derivatives, assessing their biological activity against gram-negative and gram-positive bacteria, as well as fungi. For example, Hamed et al. (2020) synthesized chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, and evaluated their antimicrobial activity (Hamed et al., 2020).

Anticancer Activity

Some derivatives have demonstrated potential in anticancer applications. Zaki et al. (2018) reported on the synthesis of compounds with pyrazole backbones, including furan derivatives, and evaluated their anticancer activities against various human cancer cell lines (Zaki et al., 2018).

Synthesis and Reactivity

The synthesis and reactivity of compounds containing furan and thiophene units have been a subject of research. For instance, Aleksandrov et al. (2017) discussed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, illustrating the chemical pathways and reactions of similar compounds (Aleksandrov et al., 2017).

Crystal Packing and Aromaticity

The study of crystal packing and the influence of aromaticity on furan/thiophene carboxamide compounds has been another area of focus. Rahmani et al. (2016) explored the supramolecular effect of aromaticity on the crystal packing of such compounds, providing insights into their structural characteristics (Rahmani et al., 2016).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets. For example, Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogs and investigated their anti-bacterial activities using computational approaches (Siddiqa et al., 2022).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-16(12(2)20(3)19-11)17(21)18-9-14(13-6-8-23-10-13)15-5-4-7-22-15/h4-8,10,14H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWWAYDVEXAGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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